5-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide 5-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0724779
InChI: InChI=1S/C20H24N4O5/c1-3-23-11-14(19(26)13-8-16-17(9-15(13)23)29-12-28-16)20(27)21-10-18(25)24-6-4-22(2)5-7-24/h8-9,11H,3-7,10,12H2,1-2H3,(H,21,27)
SMILES: CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)N4CCN(CC4)C
Molecular Formula: C20H24N4O5
Molecular Weight: 400.4 g/mol

5-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

CAS No.:

Cat. No.: VC0724779

Molecular Formula: C20H24N4O5

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide -

Specification

Molecular Formula C20H24N4O5
Molecular Weight 400.4 g/mol
IUPAC Name 5-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Standard InChI InChI=1S/C20H24N4O5/c1-3-23-11-14(19(26)13-8-16-17(9-15(13)23)29-12-28-16)20(27)21-10-18(25)24-6-4-22(2)5-7-24/h8-9,11H,3-7,10,12H2,1-2H3,(H,21,27)
Standard InChI Key KYNRPTSZNMMCKR-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)N4CCN(CC4)C
Canonical SMILES CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)N4CCN(CC4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator